molecular formula C8H15NO B12948983 (R)-5-Methyl-7-oxa-2-azaspiro[3.5]nonane

(R)-5-Methyl-7-oxa-2-azaspiro[3.5]nonane

Cat. No.: B12948983
M. Wt: 141.21 g/mol
InChI Key: RVCZOTOVCFEDMR-ZETCQYMHSA-N
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Description

®-5-Methyl-7-oxa-2-azaspiro[3.5]nonane is a spirocyclic compound that features a unique structure with a spiro junction connecting a seven-membered ring containing oxygen and nitrogen atoms. This compound is of significant interest in medicinal chemistry due to its potential biological activities and structural novelty.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-5-Methyl-7-oxa-2-azaspiro[3.5]nonane typically involves the formation of the spirocyclic ring system through cyclization reactions. One common method includes the condensation of appropriate precursors followed by cyclization using reagents such as Oxone® in formic acid . This method allows for the formation of the spirocyclic structure with high efficiency.

Industrial Production Methods

Industrial production of ®-5-Methyl-7-oxa-2-azaspiro[3.5]nonane may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

®-5-Methyl-7-oxa-2-azaspiro[3.5]nonane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen or oxygen atoms in the spirocyclic ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

®-5-Methyl-7-oxa-2-azaspiro[3.5]nonane has several scientific research applications:

Mechanism of Action

The mechanism of action of ®-5-Methyl-7-oxa-2-azaspiro[3.5]nonane involves its interaction with specific molecular targets. For instance, it may act as a positive allosteric modulator of AMPA receptors, enhancing synaptic transmission and cognitive functions . The compound’s unique structure allows it to bind effectively to these receptors, modulating their activity and leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-5-Methyl-7-oxa-2-azaspiro[3.5]nonane is unique due to its specific ring size and the presence of both oxygen and nitrogen atoms in the spirocyclic system. This structural feature contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for further research and development.

Properties

Molecular Formula

C8H15NO

Molecular Weight

141.21 g/mol

IUPAC Name

(5R)-5-methyl-7-oxa-2-azaspiro[3.5]nonane

InChI

InChI=1S/C8H15NO/c1-7-4-10-3-2-8(7)5-9-6-8/h7,9H,2-6H2,1H3/t7-/m0/s1

InChI Key

RVCZOTOVCFEDMR-ZETCQYMHSA-N

Isomeric SMILES

C[C@H]1COCCC12CNC2

Canonical SMILES

CC1COCCC12CNC2

Origin of Product

United States

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